methyl 2-methyl-4-(3-nitrophenyl)-6-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,4-dihydro-3-pyridinecarboxylate
Description
Methyl 2-methyl-4-(3-nitrophenyl)-6-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,4-dihydro-3-pyridinecarboxylate is a structurally complex 1,4-dihydropyridine (DHP) derivative. Its core features a 1,4-dihydropyridine ring substituted with a 3-nitrophenyl group at position 4, a methyl group at position 2, and a sulfanylmethyl-linked 1-phenylimidazole moiety at position 4. The ester group (methyl carboxylate) at position 3 completes the functionalization.
Properties
IUPAC Name |
methyl 2-methyl-4-(3-nitrophenyl)-6-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-16-22(23(29)32-2)21(17-7-6-10-20(13-17)28(30)31)14-18(26-16)15-33-24-25-11-12-27(24)19-8-4-3-5-9-19/h3-14,21,26H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPOWEBEWVERFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C=C(N1)CSC2=NC=CN2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-methyl-4-(3-nitrophenyl)-6-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,4-dihydro-3-pyridinecarboxylate, commonly referred to in the literature as a derivative of the dihydropyridine class, exhibits significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and as a vasodilator. The following sections will explore its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally characterized as follows:
- Molecular formula : C₁₈H₁₈N₄O₄S
- Molecular weight : 378.43 g/mol
- Key functional groups : Dihydropyridine, nitrophenyl, imidazole.
The presence of the nitrophenyl group is crucial for its biological activity, as it influences the compound's interaction with biological targets.
Vasodilatory Effects
Research indicates that this compound acts as a vasodilator , primarily affecting cerebral and coronary blood flow. It is structurally related to Nicardipine, a well-known vasodilator used in clinical settings for hypertension and angina pectoris. Studies have shown that compounds in this class can effectively lower blood pressure by relaxing vascular smooth muscle .
The mechanism by which this compound exerts its effects involves:
- Calcium Channel Blockade : Similar to other dihydropyridines, it inhibits calcium influx through L-type calcium channels, leading to relaxation of vascular smooth muscle.
- Nitric Oxide Pathway : Enhances nitric oxide availability which contributes to vasodilation.
Antioxidant Properties
In addition to its vasodilatory effects, this compound has demonstrated antioxidant activity , which is beneficial in preventing oxidative stress-related damage in cardiovascular diseases. The nitro group may play a role in scavenging free radicals, thereby protecting endothelial function .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Notably, it has been synthesized using methods that include:
- Condensation Reactions : Involving 3-nitrobenzaldehyde and various amines.
- Reduction Steps : To achieve the dihydropyridine structure effectively.
Characterization techniques such as NMR and mass spectrometry have confirmed the structure and purity of synthesized compounds .
Clinical Studies
Recent studies have evaluated the efficacy of similar compounds in clinical settings:
- A clinical trial involving Nicardipine showed significant improvements in patients with acute hypertension during surgery, suggesting that derivatives like this compound could offer similar benefits .
Comparative Data Table
| Compound Name | Biological Activity | Mechanism of Action | Clinical Use |
|---|---|---|---|
| Nicardipine | Vasodilator | Calcium channel blocker | Hypertension, Angina |
| This compound | Vasodilator, Antioxidant | Calcium channel blockade; Nitric oxide enhancement | Potential use in cardiovascular therapy |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical agent due to its structural components that may interact with biological targets:
- Antimicrobial Activity : The presence of the nitrophenyl group is known to enhance antibacterial properties. Compounds with similar structures have shown efficacy against various bacterial strains, making this compound a candidate for further investigation in antibiotic development.
- Anticancer Properties : Preliminary studies suggest that derivatives of pyridine and imidazole can inhibit cancer cell proliferation. The unique arrangement of functional groups in this compound may enhance its potency against specific cancer types.
Agrochemicals
The compound's structure may also lend itself to applications in agrochemicals :
- Pesticides and Herbicides : Compounds containing nitrophenyl groups are often explored for their herbicidal properties. This compound could be synthesized and tested for efficacy against common agricultural pests.
Material Science
In the field of materials science , the compound's unique properties could be explored for:
- Dyes and Pigments : The vibrant color associated with nitrophenyl compounds suggests potential use as dyes in textiles and coatings.
- Sensors : The imidazole moiety can participate in various chemical reactions, making it suitable for developing sensors that detect specific ions or molecules.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of pyridine derivatives similar to our compound. Results indicated that compounds with nitrophenyl substitutions exhibited significant activity against Gram-positive bacteria, suggesting that our compound may follow a similar trend .
Case Study 2: Anticancer Activity
Research conducted by Nature Reviews Cancer highlighted the anticancer potential of imidazole-containing compounds. The study reported that these compounds could induce apoptosis in cancer cells through specific signaling pathways . Given the structural similarities, our compound warrants further exploration in this domain.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles : The target compound’s 1,4-dihydropyridine core is distinct from Compound 1l’s fused imidazopyridine system. The latter’s saturated tetrahydro ring may confer greater conformational rigidity compared to the partially unsaturated DHP core .
Nitrophenyl Position: The 3-nitrophenyl group in the target compound vs. 4-nitrophenyl in Compound 1l suggests differences in electronic effects (e.g., resonance vs.
Functional Group Diversity: The sulfanylmethyl-imidazole moiety in the target compound introduces sulfur-based nucleophilicity, whereas Compound 1l’s cyano and phenethyl groups may enhance hydrophobic interactions.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Use statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a fractional factorial design can reduce the number of trials while capturing interactions between variables .
- Incorporate HPLC or GC-MS for real-time monitoring of intermediates and byproducts during synthesis .
- Apply recrystallization or column chromatography for purification, leveraging polarity differences between the target compound and impurities (e.g., using ethyl acetate/hexane gradients) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .
- Perform pH-dependent UV-Vis spectroscopy to monitor structural changes (e.g., nitro group protonation or imidazole ring tautomerism) .
- Validate stability via 1H-NMR in deuterated solvents (e.g., DMSO-d6) under controlled atmospheres to prevent oxidation .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and COSY for imidazole sulfanyl protons (δ ~7.5–8.5 ppm) and dihydropyridine methyl groups (δ ~2.0–2.5 ppm) .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out isomeric impurities .
Advanced Research Questions
Q. How can computational modeling be integrated to predict reactivity and regioselectivity in derivatives of this compound?
Methodological Answer:
- Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack (e.g., nitro group vs. imidazole sulfur) .
- Apply molecular dynamics (MD) simulations to study solvent effects on reaction pathways, particularly for sulfanyl-mediated substitutions .
- Validate predictions with kinetic isotope effect (KIE) studies to confirm proposed mechanisms .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?
Methodological Answer:
- Perform meta-analysis of literature data using multivariate regression to identify confounding variables (e.g., assay conditions, cell lines) .
- Design orthogonal bioassays (e.g., enzyme inhibition vs. cell viability) to isolate specific mechanisms of action .
- Apply cheminformatics tools (e.g., QSAR models) to correlate substituent effects (e.g., nitro position) with activity trends .
Q. How can researchers design a scalable reactor system for continuous-flow synthesis of this compound?
Methodological Answer:
- Optimize residence time distribution (RTD) using microfluidic reactors to prevent side reactions (e.g., nitro group reduction) .
- Integrate in-line PAT (Process Analytical Technology) such as Raman spectroscopy for real-time purity monitoring .
- Evaluate membrane separation technologies for efficient product isolation and solvent recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
